molecular formula C17H23BrN2O3 B8535653 Tert-butyl 4-[(2-bromophenyl)carbamoyl]piperidine-1-carboxylate

Tert-butyl 4-[(2-bromophenyl)carbamoyl]piperidine-1-carboxylate

Cat. No. B8535653
M. Wt: 383.3 g/mol
InChI Key: ATFXJYSRCSTQQR-UHFFFAOYSA-N
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Patent
US07655670B2

Procedure details

Piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (10.0 g, 43.61 mmol) was dissolved in dry methylene chloride (62 mL) and dry pyridine (9.0 mL). To the reaction mixture was then added thionyl chloride (6.23 g, 52.34 mmol) under nitrogen atmosphere and the reaction mixture was stirred at room temperature for 30 minutes. To the reaction mixture was then added successively, under nitrogen atmosphere, 2-bromo-aniline (8.25 g, 47.98 mmol), dry triethylamine (15.45 g, 0.152 mol), dry methylene chloride (76 mL), 4-(dimethylamino)pyridine (0.53 g, 4.36 mmol) and the reaction mixture was stirred at room temperature for 24 hours. The reaction mixture was then partitioned with aqueous 2N HCl and tert-butyl methyl ether. The organic layer was washed with aqueous 2N HCl, aqueous NaHCO3, brine, dried with Na2SO4, filtered and the solvent evaporated in vacuo to yield a crude oil. The crude oil was recrystallized from ethyl acetate to yield the title compound as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Quantity
6.23 g
Type
reactant
Reaction Step Two
Quantity
8.25 g
Type
reactant
Reaction Step Three
Quantity
15.45 g
Type
reactant
Reaction Step Three
Quantity
0.53 g
Type
catalyst
Reaction Step Three
Quantity
76 mL
Type
solvent
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.[Br:21][C:22]1[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=1[NH2:24].C(N(CC)CC)C>C(Cl)Cl.CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([C:14](=[O:16])[NH:24][C:23]2[CH:25]=[CH:26][CH:27]=[CH:28][C:22]=2[Br:21])[CH2:12][CH2:13]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Name
Quantity
62 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.23 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
8.25 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Quantity
15.45 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.53 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
76 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture was then added successively, under nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned with aqueous 2N HCl and tert-butyl methyl ether
WASH
Type
WASH
Details
The organic layer was washed with aqueous 2N HCl, aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude oil
CUSTOM
Type
CUSTOM
Details
The crude oil was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(NC1=C(C=CC=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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